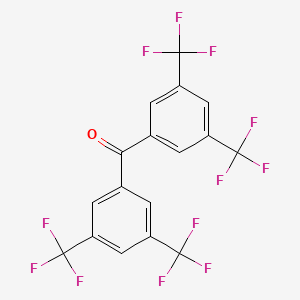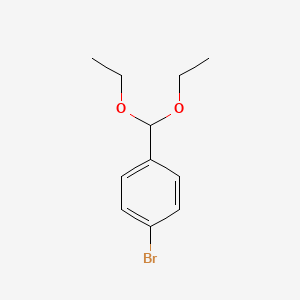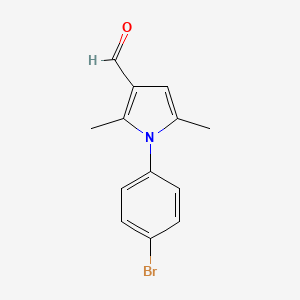
4-(4-Fluoro-benzenesulfonylamino)-benzoic acid
Übersicht
Beschreibung
4-(4-Fluoro-benzenesulfonylamino)-benzoic acid (4-FBBA) is an organic compound with a molecular formula of C10H8FNO4S. It is a white crystalline solid that is soluble in water and alcohols. 4-FBBA is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Properties of Hydrogen Bonded Liquid Crystals
- Research by Fouzai et al. (2018) explored liquid crystals related to 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid. They synthesized compounds like 4-(octyloxy) benzoic acid and studied their structure, thermal, and phase behavior using techniques like NMR, FTIR, and polarized optical microscopy.
Synthesis Methods
- Hu Ai-xi (2010) worked on improving the synthetic method of a compound similar to this compound, with reported anti-influenza virus activity. The method involved multiple steps including esterification, nitration, and hydrogenation, as outlined in this study.
Antimicrobial Applications
- Research by Dineshkumar & Thirunarayanan (2019) on 4-(substituted phenylsulfonamido)benzoic acids, a category which includes the this compound, revealed that these compounds exhibit significant antimicrobial activities.
Electrochemical Studies
- A study conducted by Gomaa et al. (2020) involved cyclic voltammetry studies of CuCl2 interaction with 4-Fluoro benzoic acid. This research estimated various thermodynamic parameters and the formation of electrostatic complexes.
Synthesis for Imaging Applications
- Wang et al. (2014) synthesized a fluorine-18 labeled analogue of bexarotene for PET imaging, using a compound structurally related to this compound. The study, which can be found here, detailed the multi-step synthesis and the potential application in PET imaging.
Crystal Structure Analysis
- The crystal structures of compounds closely related to this compound were examined by Khan et al. (2011). They provided insights into the conformational differences and interactions within these molecules.
Solid-State Properties
- Chakraborty & Desiraju (2018) investigated the solid solutions of benzoic acid and 4-fluorobenzoic acid, assessing the influence of fluorine substitution on crystal structures. The findings, available in this study, reveal the impact of C–H···F hydrogen bonds in the structures.
Gas Phase Measurements
- Daly et al. (2015) measured the microwave spectrum of mono-fluoro-benzoic acids, including 4-fluoro-benzoic acid. This research helped in understanding the rotational transitions and conformations of these acids in the gas phase.
Thermochemistry Studies
- Zherikova & Verevkin (2019) evaluated the thermodynamic properties of halogenosubstituted benzoic acids, which are structurally similar to this compound. Their study, detailed in this paper, combined experimental and theoretical methods.
Benzoic Acid in Foods and Additives
- Del Olmo, Calzada, & Nuñez (2017) explored the presence and uses of benzoic acid and its derivatives in foods, which can have implications for the application of this compound. The study also discussed human exposure and metabolism.
Thermodynamic Phase Behavior
- Reschke et al. (2016) modeled the phase behavior of solutions containing benzoic acid, including the effects of chlorobenzoic acids. The research addressed the stability and solubility in pharmaceutical research contexts.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAGNXODGTUSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)






![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)





![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)
